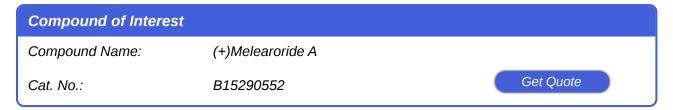


Unraveling the Stereochemical Intricacies of (-)-Melearoride A: A Technical Guide

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An In-depth Examination of the Stereochemistry and Absolute Configuration of the Potent Antifungal Agent, (-)-Melearoride A

Introduction

(-)-Melearoride A, a 13-membered macrolide, was first isolated from the marine-derived fungus Penicillium meleagrinum var. viridiflavum. Its unique structure and promising synergistic antifungal activity with fluconazole against azole-resistant Candida albicans have made it a compelling target for synthetic chemists and drug development professionals. A thorough understanding of its complex stereochemistry is paramount for its synthesis, derivatization, and the elucidation of its mechanism of action. This technical guide provides a comprehensive overview of the stereochemical assignment and absolute configuration of (-)-Melearoride A, drawing upon data from its total synthesis.

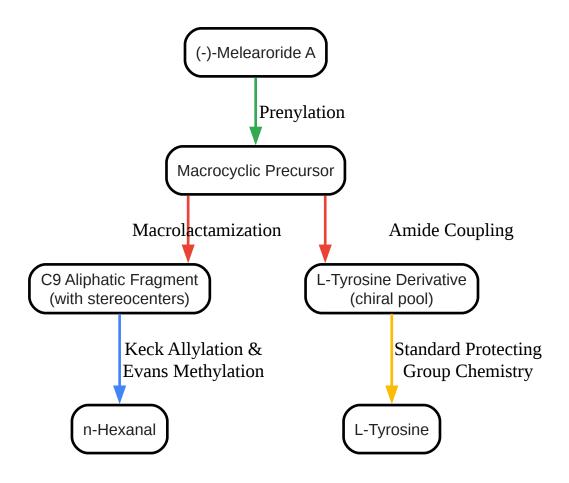
Stereochemical Elucidation through Total Synthesis

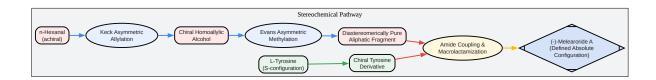
The definitive determination of the stereochemistry of (-)-Melearoride A was achieved through its stereoselective total synthesis. The synthetic routes employ chiral starting materials and highly diastereoselective reactions to control the configuration of each stereocenter. This approach not only confirms the relative and absolute stereochemistry but also provides a blueprint for the synthesis of analogs for structure-activity relationship (SAR) studies.

Retrosynthetic Analysis and Stereochemical Blueprint



The retrosynthetic analysis of (-)-Melearoride A reveals two key fragments: a C9 aliphatic chain and a modified L-tyrosine derivative. The stereocenters are strategically introduced using well-established asymmetric reactions.





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